N-cyclohexyl-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-amine
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Overview
Description
N-cyclohexyl-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-amine typically involves multi-step organic reactions. The starting materials might include cyclohexylamine, difluoromethyl precursors, and 4-methylphenyl derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures for handling chemicals and by-products.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction pathway and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups into the pyrimidine ring.
Scientific Research Applications
Chemistry
In chemistry, N-cyclohexyl-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-amine can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biology and medicine, this compound might be explored for its potential therapeutic properties. Pyrimidine derivatives are known for their antiviral, anticancer, and antimicrobial activities. Research could focus on its efficacy, mechanism of action, and potential side effects.
Industry
Industrially, this compound could be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cyclohexyl-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-amine might include other pyrimidine derivatives with different substituents. Examples include:
- 4-(difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-amine
- N-cyclohexyl-4-(trifluoromethyl)-6-(4-methylphenyl)pyrimidin-2-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity, biological activity, and physical properties
Properties
Molecular Formula |
C18H21F2N3 |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-cyclohexyl-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C18H21F2N3/c1-12-7-9-13(10-8-12)15-11-16(17(19)20)23-18(22-15)21-14-5-3-2-4-6-14/h7-11,14,17H,2-6H2,1H3,(H,21,22,23) |
InChI Key |
GIPRSYKOUCLFCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)NC3CCCCC3)C(F)F |
Origin of Product |
United States |
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